Lanthanum(III) acetate hydrate

Description

BenchChem offers high-quality Lanthanum(III) acetate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum(III) acetate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;lanthanum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.La.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAAAHGTBMOVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

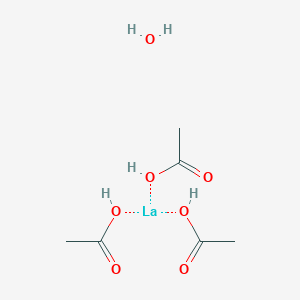

CC(=O)O.CC(=O)O.CC(=O)O.O.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14LaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Intricacies of Lanthanum(III) Acetate Hydrate: A Crystallographic Perspective

This in-depth technical guide provides a comprehensive analysis of the crystal structure of Lanthanum(III) acetate hydrate, a compound of significant interest in materials science, catalysis, and pharmaceutical development. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a standard recitation of facts to offer a field-proven perspective on the experimental causality and self-validating protocols that underpin the structural elucidation of this important lanthanide compound.

Strategic Importance of Structural Elucidation

Lanthanum(III) acetate hydrate, with the general formula La(CH₃COO)₃·xH₂O, serves as a critical precursor for the synthesis of various advanced materials, including catalysts and high-performance ceramics.[1][2] Its utility is fundamentally linked to the coordination environment of the lanthanum ion, which dictates its reactivity and bulk properties. A precise understanding of its three-dimensional crystal structure is therefore not merely an academic exercise but a foundational requirement for rationally designing materials with tailored properties and for controlling the quality and performance of lanthanum-based pharmaceuticals. While various hydrated forms are known, the sesquihydrate, La(CH₃COO)₃·1.5H₂O, is a commonly encountered and stable crystalline phase.[3][4]

The Crystallographer's Approach: From Crystal Growth to Structural Refinement

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This section outlines a robust, self-validating methodology for the complete crystal structure analysis of Lanthanum(III) acetate sesquihydrate.

Causality in Crystal Growth: The Art of Nucleation and Slow Evaporation

The primary challenge in the crystallographic analysis of any compound is the cultivation of a single crystal of suitable size and quality. For Lanthanum(III) acetate hydrate, a slow evaporation technique from an aqueous solution of acetic acid is a proven method.

Protocol for Single Crystal Growth:

-

Preparation of a Saturated Solution: Dissolve high-purity Lanthanum(III) oxide in a slight excess of dilute acetic acid with gentle heating. This in-situ formation of the acetate salt ensures a pure starting material. The reaction is as follows: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O[3]

-

Controlled Evaporation: Filter the resulting solution to remove any particulate matter and transfer it to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to slow the rate of solvent evaporation. This is a critical step; rapid evaporation leads to the formation of polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction.

-

Incubation and Harvesting: Place the crystallizing dish in a vibration-free environment at a constant, ambient temperature. Colorless, prismatic crystals should form over a period of several days to a week.[3] Carefully select a well-formed crystal with sharp edges and no visible defects for mounting.

The rationale behind this deliberate, slow process is to allow for the ordered deposition of molecules onto a growing crystal lattice, minimizing defects and ensuring a diffraction pattern of the highest possible quality.

Data Acquisition: Illuminating the Reciprocal Lattice

The heart of the crystallographic experiment lies in the precise measurement of the diffraction pattern generated when a single crystal is irradiated with X-rays.

Experimental Workflow for X-ray Diffraction Data Collection:

Caption: Workflow for single-crystal X-ray diffraction analysis.

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The data are collected on a modern diffractometer equipped with a sensitive detector. The collected data are then processed to yield a list of reflection intensities, which is the raw input for solving the crystal structure.

Structure Solution and Refinement: From Electron Density to Atomic Coordinates

The process of converting diffraction data into a three-dimensional atomic model is a testament to the power of crystallographic software and the expertise of the crystallographer.

-

Structure Solution: The initial placement of atoms in the unit cell is typically achieved using direct methods or Patterson synthesis, powerful algorithms that can phase the diffraction data and reveal the approximate atomic positions.

-

Structure Refinement: This iterative process refines the initial atomic model to achieve the best possible fit with the experimental data. The positions of the atoms, their anisotropic displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. A successful refinement is indicated by low R-factors (R1 and wR2), which are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The Crystal Structure of Lanthanum(III) Acetate Sesquihydrate: A Tale of Dimers and Chains

Based on the isostructural analogue, Praseodymium(III) acetate sesquihydrate, the crystal structure of Lanthanum(III) acetate sesquihydrate is predicted to be triclinic, belonging to the space group P-1.[5][6] This assumption is well-founded due to the similar ionic radii and chemical properties of adjacent lanthanide elements.

Table 1: Crystallographic Data for Lanthanum(III) Acetate Sesquihydrate (Isostructural with Pr(CH₃COO)₃·1.5H₂O) [5][6]

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | ~8.44 |

| b (Å) | ~10.10 |

| c (Å) | ~13.40 |

| α (°) | ~87.1 |

| β (°) | ~76.2 |

| γ (°) | ~75.6 |

| Z | 4 |

The structure is characterized by a fascinating arrangement of lanthanum centers with distinct coordination environments, forming both dimeric units and one-dimensional chains.

The coordination environment around the lanthanum ions is complex, involving coordination to oxygen atoms from both the acetate ligands and water molecules. The acetate ligands exhibit various coordination modes, acting as bridging ligands to link the lanthanum centers into the observed dimeric and polymeric structures.[5][6]

Caption: Schematic of the dimeric and chain motifs in the crystal structure.

Conclusion: From Atomic Coordinates to Material Innovation

The detailed crystallographic analysis of Lanthanum(III) acetate hydrate reveals a complex and elegant solid-state structure. This knowledge is paramount for understanding the chemical behavior of this compound and for its rational application in the development of new materials. The protocols and insights provided in this guide are intended to empower researchers and scientists to approach the structural analysis of this and similar compounds with a robust and scientifically rigorous methodology. The elucidation of such fundamental structural details is the cornerstone upon which future innovations in materials science and pharmaceutical development will be built.

References

-

Lossin, A., & Meyer, G. (1992). Dimere und Ketten in Praseodym(III)acetat-sesquihydrat, Pr(CH3COO)3·1,5 H2O / Dimers and Chains in Praseodymium(III)acetate-sesquihydrate, Pr(CH3COO)3 · 1.5 H2O. Zeitschrift für Naturforschung B, 47(11), 1602-1608. [Link]

-

Wikipedia contributors. (2023). Lanthanum acetate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

American Elements. (n.d.). Lanthanum Acetate Hydrate Crystal. Retrieved from [Link]

- Lossin, A., & Meyer, G. (1992). Praseodym(III)acetat-sesquihydrat, Pr(CH3COO)3· 1.5 H2O.

-

ResearchGate. (n.d.). Dimere und Ketten in Praseodym(III)acetat-sesquihydrat, Pr(CH3COO)3·1,5 H2O / Dimers and Chains in Praseodymium(III)acetate-sesquihydrate, Pr(CH3COO)3 · 1.5 H2O. Retrieved from [Link]

Sources

- 1. Praseodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. Top 319 Zeitschrift für Naturforschung B papers published in 1980 [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 5. Top 257 Zeitschrift für Naturforschung B papers published in 1992 [scispace.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Lanthanum(III) Acetate Hydrate to Lanthanum Oxide

This technical guide provides a comprehensive examination of the thermal decomposition of lanthanum(III) acetate hydrate, a common precursor for the synthesis of high-purity lanthanum oxide (La₂O₃). An understanding of this multi-stage process is critical for researchers, scientists, and drug development professionals to control the synthesis of lanthanum oxide with desired physicochemical properties for applications in catalysis, ceramics, and pharmaceuticals.

Introduction: The Significance of Lanthanum Oxide and its Acetate Precursor

Lanthanum oxide is a rare-earth oxide with diverse applications, including in high-refractive-index optical glasses, catalysts, and as a component in solid oxide fuel cells. The synthesis of lanthanum oxide via the thermal decomposition of lanthanum(III) acetate hydrate is a widely employed method due to the precursor's stability and the ability to produce fine, homogenous oxide powders. This guide elucidates the intricate thermal decomposition pathway, detailing the intermediate compounds and the precise conditions required for the formation of pure lanthanum oxide.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of lanthanum(III) acetate hydrate, typically in the form of lanthanum(III) acetate sesquihydrate (La(CH₃COO)₃·1.5H₂O), is not a direct conversion to lanthanum oxide. Instead, it proceeds through a series of distinct, temperature-dependent stages involving dehydration, decomposition of the anhydrous salt, and the formation of carbonate and oxycarbonate intermediates.

Stage I: Dehydration

The initial stage of the thermal decomposition involves the loss of water of hydration. This process typically occurs in a step-wise manner, with the water molecules being removed at specific temperature ranges. For lanthanum(III) acetate sesquihydrate, this dehydration is often observed in two steps at approximately 130 °C and 180 °C.[1] The endothermic nature of this process can be observed through Differential Thermal Analysis (DTA).

Chemical Equation: La(CH₃COO)₃·1.5H₂O(s) → La(CH₃COO)₃(s) + 1.5H₂O(g)

Stage II: Decomposition of Anhydrous Lanthanum Acetate

Following dehydration, the anhydrous lanthanum acetate remains stable up to around 300 °C.[2] Above this temperature, it begins to decompose. At approximately 334 °C, the anhydrous acetate decomposes to form lanthanum carbonate (La₂(CO₃)₃) with the release of acetone (CH₃COCH₃) vapor.[1][2]

Chemical Equation: 2La(CH₃COO)₃(s) → La₂(CO₃)₃(s) + 3CH₃COCH₃(g)

Stage III: Formation of Lanthanum Oxycarbonate Intermediates

The lanthanum carbonate formed in the previous stage is not stable at higher temperatures and further decomposes into a series of lanthanum oxycarbonates. This decomposition occurs sequentially:

-

Formation of La₂O(CO₃)₂: The lanthanum carbonate first decomposes to an intermediate oxycarbonate, La₂O(CO₃)₂.

-

Formation of Lanthanum Dioxycarbonate (La₂O₂CO₃): This is followed by the formation of the more stable lanthanum dioxycarbonate.[1] The presence of lanthanum dioxycarbonate can be confirmed by X-ray diffraction, which shows a pattern identical to the ASTM standard No. 23-320.[1]

Chemical Equations: La₂(CO₃)₃(s) → La₂O(CO₃)₂(s) + CO₂(g) La₂O(CO₃)₂(s) → La₂O₂CO₃(s) + CO₂(g)

Stage IV: Final Decomposition to Lanthanum Oxide

The final stage of the decomposition pathway is the conversion of lanthanum dioxycarbonate to lanthanum oxide. This process typically occurs at temperatures above 640 °C and is complete by around 700 °C, yielding the final hexagonal La₂O₃ product.[1][2] The final product can be confirmed by XRD analysis, which should match the ASTM standard No. 5-602 for lanthanum oxide.[1] The total mass loss for the complete decomposition of La(CH₃COO)₃·1.5H₂O to La₂O₃ is theoretically 51.19%, with experimental values being very close to this, at around 51.80%.[1]

Chemical Equation: La₂O₂CO₃(s) → La₂O₃(s) + CO₂(g)

Summary of Decomposition Stages

| Stage | Temperature Range (°C) | Process | Initial Compound | Final Compound(s) |

|---|---|---|---|---|

| I | ~130 - 180 | Dehydration | La(CH₃COO)₃·1.5H₂O | La(CH₃COO)₃ |

| II | ~334 | Anhydrous Acetate Decomposition | La(CH₃COO)₃ | La₂(CO₃)₃ |

| III | ~350 - 500 | Oxycarbonate Formation | La₂(CO₃)₃ | La₂O₂CO₃ |

| IV | > 640 | Final Oxide Formation | La₂O₂CO₃ | La₂O₃ |

Experimental Methodologies for Characterization

To investigate and verify the thermal decomposition pathway of lanthanum(III) acetate hydrate, a combination of analytical techniques is essential. The following protocols outline the standard procedures for Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA) and X-ray Diffraction (XRD).

Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA)

Objective: To determine the temperature ranges of decomposition, quantify the mass loss at each stage, and identify the endothermic/exothermic nature of the transitions.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA/DTA instrument for temperature and mass using certified reference materials.

-

Sample Preparation: Accurately weigh approximately 5-15 mg of lanthanum(III) acetate hydrate into an inert crucible (e.g., alumina or platinum).[3]

-

Analysis Parameters:

-

Temperature Program: Heat the sample from ambient temperature to 900 °C.

-

Heating Rate: A controlled heating rate of 10 °C/min is recommended to ensure good resolution of the decomposition steps.

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-100 mL/min) or in air to study the effect of oxidation.[1][4]

-

-

Data Analysis:

-

The TGA curve will show the percentage of mass loss as a function of temperature.

-

The derivative of the TGA curve (DTG) helps to pinpoint the temperatures of the maximum rate of mass loss for each step.

-

The DTA curve will indicate endothermic (heat absorbing) or exothermic (heat releasing) events corresponding to each decomposition stage.

-

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid intermediates and the final product at different stages of the thermal decomposition.

Experimental Protocol:

-

Sample Preparation for Intermediate Analysis:

-

Heat samples of lanthanum(III) acetate hydrate in a furnace to specific temperatures corresponding to the end of each decomposition stage as identified by TGA (e.g., 250 °C, 400 °C, 600 °C, and 800 °C).

-

Hold the sample at each temperature for a sufficient time (e.g., 1-2 hours) to ensure the completion of the transformation.

-

Allow the samples to cool to room temperature in a desiccator to prevent moisture absorption.

-

-

XRD Analysis:

-

Gently grind the cooled sample to a fine powder.

-

Mount the powder on a sample holder.

-

Instrument: Use a powder X-ray diffractometer with Cu Kα radiation.

-

Scan Parameters: Scan the sample over a 2θ range of 10-80° with a step size of 0.02°.

-

-

Data Analysis:

-

Compare the obtained XRD patterns of the intermediates and the final product with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database.

-

Specifically, look for matches with La(CH₃COO)₃, La₂(CO₃)₃, La₂O₂CO₃ (ASTM No. 23-320), and La₂O₃ (ASTM No. 5-602).[1]

-

Visualizing the Process

To better illustrate the workflow and the decomposition pathway, the following diagrams are provided.

Caption: Experimental workflow for characterizing the thermal decomposition.

Sources

An In-depth Technical Guide to the Hygroscopic Nature of Lanthanum(III) Acetate Hydrate

Introduction: The Critical Role of Hygroscopicity in Pharmaceutical Applications of Lanthanum(III) Acetate Hydrate

Lanthanum(III) acetate hydrate (La(CH₃COO)₃·xH₂O) is a white, crystalline, water-soluble rare earth salt.[1][2] In the pharmaceutical industry, it is primarily known as the active pharmaceutical ingredient (API) in medications developed to manage hyperphosphatemia (elevated phosphate levels) in patients with chronic kidney disease.[3][4] The therapeutic mechanism relies on the dissociation of the salt in the gastrointestinal tract, where lanthanum ions (La³⁺) act as potent phosphate binders, forming insoluble lanthanum phosphate complexes that are excreted.[4][5]

While effective, the physicochemical properties of the API are paramount to ensuring consistent quality, stability, and manufacturability of the final drug product. Among these properties, its hygroscopic nature—the tendency to attract and hold water molecules from the surrounding environment—is of significant concern.[6][7] Uncontrolled moisture uptake can lead to a cascade of deleterious effects, including:

-

Physical Changes: Caking, altered powder flow, and changes in crystal structure.[6]

-

Chemical Instability: Increased potential for degradation or interaction with excipients.[8]

-

Manufacturing Challenges: Inconsistencies in tableting and dosage uniformity.

-

Performance Issues: Altered dissolution profiles, potentially impacting bioavailability.

This guide provides a comprehensive technical overview of the hygroscopic nature of Lanthanum(III) acetate hydrate. It details the underlying chemical principles, outlines robust experimental protocols for characterization, and discusses the practical implications and mitigation strategies essential for researchers, scientists, and drug development professionals.

The Physicochemical Basis of Hygroscopicity in Lanthanum(III) Acetate Hydrate

The hygroscopicity of Lanthanum(III) acetate hydrate is not a simple surface effect; it is deeply rooted in the coordination chemistry of the lanthanum ion and the thermodynamics of its crystal lattice.

The trivalent lanthanum ion (La³⁺) possesses a high charge density, creating a strong electrostatic field that readily attracts the polar water molecules present in ambient air. These water molecules act as ligands, coordinating with the central lanthanum ion to form a stable hydration sphere. This process is energetically favorable and drives the initial adsorption and subsequent absorption of atmospheric moisture.

The existing water of hydration within the crystal lattice (e.g., in sesquihydrate or trihydrate forms) also plays a crucial role.[9] These bound water molecules establish a network of hydrogen bonds that can be disrupted or expanded by the influx of additional water from the environment, potentially leading to phase transitions to higher hydrate forms or even deliquescence under high humidity conditions.

A Validated Workflow for Hygroscopicity Characterization

A systematic approach is required to accurately quantify the hygroscopic behavior of a substance and classify its risk. The following workflow integrates key analytical techniques to provide a comprehensive understanding of how Lanthanum(III) acetate hydrate interacts with moisture.

Caption: A validated workflow for the comprehensive hygroscopicity assessment of a pharmaceutical solid.

Key Experimental Protocols and Data Interpretation

Dynamic Vapor Sorption (DVS) Analysis

DVS is the cornerstone technique for hygroscopicity studies. It measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified air at a constant temperature.[10][11] This provides detailed information on the amount of water sorbed and the kinetics of the process.[11]

Self-Validating Protocol for DVS:

-

Sample Preparation: Place 10-20 mg of Lanthanum(III) acetate hydrate into the DVS sample pan.

-

Initial Drying: Equilibrate the sample at 25°C under 0% relative humidity (RH) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes a dry reference mass, which is critical for accurate interpretation.[8]

-

Sorption Phase: Increase the RH in stepwise increments of 10% from 0% to 90% RH. At each step, allow the sample mass to equilibrate.

-

High Humidity Hold: Hold the sample at 95% RH for an extended period (e.g., 120 minutes) to assess for potential deliquescence.

-

Desorption Phase: Decrease the RH in the same stepwise decrements from 90% back to 0% RH.

-

Data Analysis: Plot the change in mass (%) versus the target RH to generate a sorption-desorption isotherm. The shape of this curve reveals critical information about the material's interaction with water.[12]

Data Presentation:

| Relative Humidity (% RH) | Mass Change - Sorption (%) | Mass Change - Desorption (%) |

| 0 | 0.00 | 1.25 |

| 10 | 0.45 | 1.60 |

| 20 | 0.90 | 2.10 |

| 30 | 1.55 | 2.85 |

| 40 | 2.50 | 3.90 |

| 50 | 3.80 | 5.15 |

| 60 | 5.40 | 6.70 |

| 70 | 7.20 | 8.50 |

| 80 | 9.50 | 10.60 |

| 90 | 12.10 | 12.10 |

Note: Data are illustrative and represent a highly hygroscopic material.

Interpretation: A large mass uptake, particularly at lower RH values, indicates a high affinity for water. Hysteresis (where the desorption curve does not retrace the sorption curve) suggests that water is strongly bound or has induced an irreversible change in the material, such as a phase transition.[12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It is an essential tool for quantifying the initial water content (both surface and bound water of hydration) and assessing thermal stability.[14][15]

Self-Validating Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Loading: Place 5-10 mg of the sample into a tared TGA pan.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to approximately 300°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Analyze the resulting mass loss curve. A distinct weight loss step observed between 25°C and 150°C typically corresponds to the loss of free water and/or water of hydration.[16] The stoichiometry of the hydrate can be calculated from this mass loss.[16]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique used to identify the crystalline phase of a material.[17] By comparing the diffraction pattern of a sample before and after exposure to humidity (e.g., post-DVS), one can unequivocally determine if a change in the crystal lattice, such as a transition to a different hydrate form, has occurred.[18][19] An amorphous material will show a broad halo instead of sharp peaks.[17]

Regulatory Context and Practical Implications

Regulatory bodies like the International Council for Harmonisation (ICH) require stability testing under defined temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).[20][21][22] Understanding a material's hygroscopic nature is fundamental to designing these studies and interpreting the results.[21]

Based on moisture uptake, materials can be classified according to pharmacopeial standards. For example, the European Pharmacopoeia provides a clear classification system.[23]

Hygroscopicity Classification (Based on Ph. Eur.)

| Classification | Weight Gain (after 24h at 25°C / 80% RH) |

| Non-hygroscopic | ≤ 0.12% |

| Slightly hygroscopic | > 0.12% and < 2.0% |

| Hygroscopic | ≥ 2.0% and < 15.0% |

| Very hygroscopic | ≥ 15.0% |

Source: European Pharmacopoeia[23]

Implications for Drug Development:

-

Handling and Storage: For a hygroscopic material like Lanthanum(III) acetate hydrate, handling in controlled low-humidity environments (e.g., glove boxes with desiccants) is mandatory.[24][25] Storage must be in tightly sealed containers with desiccants to prevent moisture ingress.[1][26]

-

Formulation: Excipient selection is critical. Non-hygroscopic fillers and binders should be prioritized. Manufacturing processes like wet granulation may need to be avoided in favor of direct compression or dry granulation in humidity-controlled suites.

-

Packaging: High-barrier packaging, such as foil-foil blisters or induction-sealed HDPE bottles containing desiccants, is essential to protect the drug product throughout its shelf life.

Conclusion

The hygroscopic nature of Lanthanum(III) acetate hydrate is a critical quality attribute that must be thoroughly understood and controlled. It is not merely an inconvenience but a fundamental property that influences the material's stability, manufacturability, and ultimate therapeutic performance. By employing a systematic characterization workflow combining DVS, TGA, and XRPD, researchers and developers can quantify its moisture sensitivity, anticipate potential challenges, and implement robust control strategies in handling, formulation, and packaging. This proactive, science-driven approach is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.

References

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available at: [Link][8][27]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link][20]

-

ChemBK. (2024). Lanthanum Acetate Hydrate. ChemBK. Available at: [Link][28]

-

Currenta. (n.d.). X-ray Diffraction (XRD) and X-ray Structure Analysis. Currenta. Available at: [Link][19]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link][29]

-

Gelest, Inc. (2016). LANTHANUM ACETATE, sesquihydrate - Safety Data Sheet. Gelest, Inc. Available at: [Link][26]

-

High Purity Chemicals. (n.d.). Lanthanum Acetate. High Purity Chemicals. Available at: [Link][25]

-

ICH. (n.d.). Quality Guidelines. ICH. Available at: [Link][22]

-

ICH. (n.d.). Q1A(R2) Guideline. ICH. Available at: [Link][21]

-

Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Improved Pharma. Available at: [Link][17]

-

National Center for Biotechnology Information. (n.d.). Changes With Lanthanum Carbonate, Calcium Acetate, and Phosphorus Restriction in CKD: A Randomized Controlled Trial. PMC - NIH. Available at: [Link][30]

-

National Center for Biotechnology Information. (n.d.). Effect of lanthanum carbonate and calcium acetate in the treatment of hyperphosphatemia in patients of chronic kidney disease. PMC - NIH. Available at: [Link][4]

-

National Center for Biotechnology Information. (n.d.). Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate. PMC - NIH. Available at: [Link][5]

-

National Center for Biotechnology Information. (n.d.). Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. PMC - NIH. Available at: [Link][31]

-

Particle Technology Labs. (2016). Dynamic Vapor Sorption System (DVS). Particle Technology Labs. Available at: [Link][11]

-

Pharma Growth Hub. (2024). Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link][23]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link][6]

-

Pioneer Technology Industries Co., Ltd. (2020). Lanthanum Acetate. Pioneer Technology Industries Co., Ltd. Available at: [Link][1]

-

ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. ProUmid. Available at: [Link][10]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. RAPS. Available at: [Link][32]

-

ResearchGate. (2025). Lanthanum: A Safe Phosphate Binder. ResearchGate. Available at: [Link][3]

-

ResolveMass Laboratories Inc. (n.d.). TGA Analysis for Moisture Content. ResolveMass Laboratories Inc. Available at: [Link][13]

-

SK pharmteco. (n.d.). Dynamic Vapor Sorption. SK pharmteco. Available at: [Link][12]

-

Slideshare. (2024). Phosphate Binders Lanthanum calcium carbonate. Slideshare. Available at: [Link][33]

-

TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. Available at: [Link][34]

-

Taylor & Francis Online. (2015). Dynamic vapour sorption of freeze-dried pharmaceuticals. Taylor & Francis Online. Available at: [Link][35]

-

USA Advanced Measurement Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. USA Advanced Measurement Instruments. Available at: [Link][14]

-

Various. (n.d.). Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer. Various. Available at: [Link][2]

-

YouTube. (2024). Crystal Classroom Pt2 Ep1 - TGA Solvation/Hydration. YouTube. Available at: [Link][16]

Sources

- 1. Lanthanum Acetate CAS NO: 100587-90-4, 25721-92-0 Molecular Formula: La(CH3COO)3·XH2O [unmdc.com]

- 2. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of lanthanum carbonate and calcium acetate in the treatment of hyperphosphatemia in patients of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmainfo.in [pharmainfo.in]

- 7. fishersci.com [fishersci.com]

- 8. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. particletechlabs.com [particletechlabs.com]

- 12. skpharmteco.com [skpharmteco.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. TGA of Crystalline Hydrates | AMI Tech Library [ami-instruments.com]

- 15. skb.skku.edu [skb.skku.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. improvedpharma.com [improvedpharma.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. CURRENTA: X-ray Diffraction (XRD) and X-ray Structure Analysis [currenta.de]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 21. database.ich.org [database.ich.org]

- 22. ICH Official web site : ICH [ich.org]

- 23. pharmagrowthhub.com [pharmagrowthhub.com]

- 24. chemicalbook.com [chemicalbook.com]

- 25. Lanthanum Acetate - High Purity at Best Price, Distributor and Supplier [rarearthchemicals.com]

- 26. gelest.com [gelest.com]

- 27. researchgate.net [researchgate.net]

- 28. chembk.com [chembk.com]

- 29. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 30. Changes With Lanthanum Carbonate, Calcium Acetate, and Phosphorus Restriction in CKD: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 33. Phosphate Binders Lanthanum calcium carbonate | PPTX [slideshare.net]

- 34. tainstruments.com [tainstruments.com]

- 35. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-Depth Technical Guide to Lanthanum(III) Acetate Hydrate (CAS No. 100587-90-4): Properties, Mechanisms, and Advanced Applications for the Modern Researcher

This technical guide provides a comprehensive overview of Lanthanum(III) acetate hydrate (CAS No. 100587-90-4), a versatile compound with significant and expanding applications in research, catalysis, and drug development. This document moves beyond a simple recitation of facts to offer in-depth mechanistic insights and practical, field-tested protocols to empower researchers, scientists, and drug development professionals in their work.

Introduction: Unveiling the Potential of a Unique Lanthanide Salt

Lanthanum(III) acetate hydrate is a white crystalline solid and a key member of the lanthanide series of elements.[1][2] Its unique physicochemical properties, particularly the trivalent lanthanum ion (La³⁺), are central to its diverse functionalities. This guide will explore the fundamental characteristics of this compound and delve into its established and emerging applications, providing a robust resource for both new and experienced researchers.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of Lanthanum(III) acetate hydrate is paramount for its effective use in any application. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 100587-90-4 | [1] |

| Molecular Formula | La(CH₃COO)₃ · xH₂O | [2] |

| Molecular Weight | 316.04 g/mol (anhydrous) | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility in Water | 16.88 g/100 mL at 25°C | [3] |

| Key Chemical Feature | Acts as a Lewis acid due to the La³⁺ ion | [1] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [1] |

The Mechanistic Underpinnings of Lanthanum(III) Acetate's Utility

The versatility of Lanthanum(III) acetate hydrate stems from the distinct chemical behavior of the lanthanum ion. Its applications are rooted in two primary mechanistic pillars: its potent Lewis acidity and its ability to act as a calcium antagonist.

Lewis Acidity: A Catalyst for Transformation

The lanthanum ion (La³⁺) possesses a high charge density, making it an effective Lewis acid, capable of accepting electron pairs.[1] This property is the foundation of its catalytic activity in a range of organic reactions.

Diagram: Lewis Acid Catalysis by Lanthanum Ion

Caption: The lanthanum ion acts as a Lewis acid, activating substrates for chemical transformation.

Biological Mimicry: The Calcium Antagonist

In biological systems, the ionic radius and charge of La³⁺ allow it to mimic the physiological functions of the calcium ion (Ca²⁺).[4][5] This mimicry is the cornerstone of its primary therapeutic application. La³⁺ can bind to calcium-binding sites on proteins and in biological molecules, often with a higher affinity than Ca²⁺ itself due to its greater charge.[5] This competitive binding can block or modulate calcium-dependent signaling pathways.

One of the most significant therapeutic applications of a lanthanum compound, lanthanum carbonate (for which lanthanum acetate is a precursor), is as a phosphate binder in the treatment of hyperphosphatemia in patients with chronic kidney disease.[4][6][7] In the acidic environment of the stomach and the more neutral pH of the small intestine, lanthanum ions bind with dietary phosphate to form highly insoluble lanthanum phosphate (LaPO₄), which is then excreted.[5] This process effectively prevents the absorption of phosphate into the bloodstream.

Diagram: Mechanism of Phosphate Binding

Caption: Lanthanum ions bind dietary phosphate in the GI tract, preventing its absorption.

Applications in Research and Development

Lanthanum(III) acetate hydrate is a valuable tool in various research and development settings, from materials science to synthetic chemistry.

Precursor for Advanced Materials

Lanthanum(III) acetate is a versatile precursor for the synthesis of a variety of advanced materials, including:

-

Catalysts: It serves as a starting material for lanthanum-based catalysts used in petroleum refining and specialty chemical production.[2]

-

Ceramics and Glass: It is used in the manufacture of high-performance ceramics and optical glass, where the inclusion of lanthanum enhances material properties.[2]

-

Phosphors: Lanthanum-based phosphors, synthesized from lanthanum acetate, are employed in lighting and display technologies to improve brightness and efficiency.[2]

-

Nanoparticles and Metal-Organic Frameworks (MOFs): Researchers are exploring the use of lanthanum acetate in the synthesis of lanthanum oxide nanoparticles and MOFs for applications in catalysis, drug delivery, and bio-imaging.[1][3][8]

Water Treatment

Lanthanum(III) acetate is effective in water treatment processes, particularly for the removal of phosphates.[2][3] This application is crucial for mitigating eutrophication in aquatic environments.

Organic Synthesis

As a Lewis acid catalyst, lanthanum(III) acetate can be employed in various organic transformations. Its water tolerance and low toxicity make it an attractive alternative to more traditional Lewis acids.[9]

Experimental Protocols

To facilitate the practical application of Lanthanum(III) acetate hydrate, this section provides detailed, step-by-step protocols for key experimental workflows.

Preparation of a Stable 100 mM Lanthanum(III) Acetate Stock Solution

The propensity of lanthanum salts to hydrolyze in aqueous solutions necessitates a carefully controlled preparation method to ensure stability.

Materials:

-

Lanthanum(III) acetate hydrate (La(CH₃COO)₃ · xH₂O)

-

High-purity water (e.g., Milli-Q®)

-

Glacial acetic acid

-

Sterile glassware (beaker, volumetric flask)

-

Magnetic stirrer and stir bar

-

pH meter

-

0.22 µm sterile syringe filter (for biological applications)

Procedure:

-

Calculate the required mass of Lanthanum(III) acetate hydrate to prepare 100 mL of a 100 mM solution, accounting for the degree of hydration.

-

Dissolve the salt: In a beaker, dissolve the calculated mass of lanthanum acetate hydrate in approximately 80 mL of high-purity water with continuous stirring.

-

Adjust the pH: Carefully monitor the pH of the solution. If the pH is above 6.0, add glacial acetic acid dropwise while stirring to bring the pH to a range of 5.0-6.0. This slightly acidic environment is crucial to prevent the precipitation of lanthanum hydroxide.[10]

-

Bring to final volume: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask. Add high-purity water to the calibration mark.

-

Sterilization (if required): For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the solution in a tightly sealed container at 4°C. Properly prepared, the solution should remain stable for several weeks.[10]

Diagram: Workflow for Preparing a Stable Lanthanum Acetate Solution

Caption: A step-by-step workflow for the preparation of a stable lanthanum acetate solution.

Protocol for Lanthanum-Catalyzed Knoevenagel Condensation

This protocol outlines a general procedure for the Knoevenagel condensation, a key C-C bond-forming reaction, using a lanthanum-based catalyst.

Materials:

-

Aldehyde (10 mmol)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (10 mmol)

-

Lanthanum(III) chloride heptahydrate (as a representative lanthanum catalyst) (1 mmol, 10 mol%)

-

Round-bottom flask

-

Oil bath

-

TLC plates for reaction monitoring

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction setup: In a round-bottom flask, combine the aldehyde, active methylene compound, and lanthanum(III) chloride heptahydrate.

-

Heating: Heat the mixture in an oil bath at 80-85°C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the solidified product in ethyl acetate.

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the pure substituted alkene.[9]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Lanthanum(III) acetate hydrate.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

-

Hygroscopicity: Store in a tightly sealed container in a cool, dry place to protect from moisture.[10]

-

Toxicity: While lanthanum compounds generally have low oral bioavailability, there is some evidence of potential neurotoxicity with prolonged exposure to lanthanum salts. Handle with care and avoid ingestion and inhalation.

Future Perspectives and Conclusion

Lanthanum(III) acetate hydrate is a compound with a rich and expanding portfolio of applications. Its role as a precursor to phosphate binders has had a significant impact on the management of chronic kidney disease. Looking forward, the development of lanthanum-based nanomaterials and MOFs holds immense promise for targeted drug delivery, advanced catalysis, and novel diagnostic tools. This guide has provided a detailed technical overview, from fundamental properties to practical protocols, to empower the scientific community to further explore and harness the potential of this versatile lanthanide salt.

References

-

Stanford Materials. (n.d.). LA6488 Lanthanum Acetate Hydrate Powder (CAS No. 100587-90-4). Retrieved from [Link]

-

Fricker, S. P. (2006). The therapeutic application of lanthanides. Chemical Society Reviews, 35(6), 524–533. [Link]

-

ResearchGate. (2025). Synthesis and characterization of lanthanum acetate for application as a catalyst | Request PDF. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Lanthanum Oxide and Lanthanumoxid Carbonate Nanoparticles from Thermalizes of [La(acacen)(NO3)(H2O) complex]. Retrieved from [Link]

-

MDPI. (2023). A Review on Lanthanum-Based Materials for Phosphate Removal. Water, 15(15), 2759. [Link]

-

Pagis, C., Ferbinteanu, M., Rothenberg, G., & Tanase, S. (2016). Lanthanide-Based Metal Organic Frameworks: Synthetic Strategies and Catalytic Applications. ACS Catalysis, 6(9), 6063–6072. [Link]

- Godfraind, T., Miller, R., & Wibo, M. (1986). Calcium antagonism and calcium entry blockade. Pharmacological Reviews, 38(4), 321–416.

-

Bertini, I., Luchinat, C., & Parigi, G. (2003). Tuning the affinity for lanthanides of calcium binding proteins. Biochemistry, 42(15), 4441–4451. [Link]

- Kovács, T., Csákány, B., Török, A., & Csillik, B. (1991). Effect of lanthanum-induced blockade of calcium channels on nerve regeneration. Journal für Hirnforschung, 32(2), 195–201.

- Szebeni, A., Sarkadi, B., & Gárdos, G. (1981). Effects of Lanthanum on Calcium-Dependent Phenomena in Human Red Cells. Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae, 16(1-2), 65–78.

-

Vieira, S. S., Magriotis, Z. M., Santos, N. A. V., Saczk, A. A., Hori, C. E., & Arroyo, P. A. (2013). Biodiesel production by free fatty acid esterification using Lanthanum (La3+) and HZSM-5 based catalysts. Bioresource Technology, 133, 248–255. [Link]

-

mocedes.org. (2021). Synthesis Methods and Green Synthesis of Lanthanum Oxide Nanoparticles: A Review. Retrieved from [Link]

-

World Scientific. (2023). Lanthanum Oxide Nanoparticles Synthesis Using Plant Extracts: A Greener Approach. Journal of Molecular and Engineering Materials. [Link]

- Zhang, J., Li, Y., Hao, X., Zhang, Q., Yang, K., Li, L., Ma, L., Wang, S., & Li, X. (2011). Recent progress in therapeutic and diagnostic applications of lanthanides. Mini Reviews in Medicinal Chemistry, 11(8), 678–694.

- Giatras, I., & Meade, T. J. (2003). Editorial: Lanthanide compounds for therapeutic and diagnostic applications. Chemical Society Reviews, 32(5), i.

-

ResearchGate. (2011). The Therapeutic Application of Lanthanoids. Retrieved from [Link]

- Behets, G. J., Spasovski, G., Sterling, C., Goodman, W. G., & D'Haese, P. C. (2004). Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate.

-

ResearchGate. (2014). A simple sol–gel technique for preparing lanthanum oxide nanopowders. Retrieved from [Link]

- Isakova, T., Wolf, M. S., Biffer, A., et al. (2017). Changes With Lanthanum Carbonate, Calcium Acetate, and Phosphorus Restriction in CKD: A Randomized Controlled Trial. American Journal of Kidney Diseases, 70(6), 770-780.

- Persy, V. P., Behets, G. J., Bervoets, A. R., De Broe, M. E., & D'Haese, P. C. (2006). Lanthanum: a safe phosphate binder. Seminars in Dialysis, 19(3), 195–199.

-

MDPI. (2023). Neurotoxicity of Lanthanum Salts: A Narrative Review of Mechanistic Insights from Cellular and Animal Models. International Journal of Molecular Sciences, 24(13), 10834. [Link]

-

Semantic Scholar. (2014). Effect of lanthanum carbonate and calcium acetate in the treatment of hyperphosphatemia in patients of chronic kidney disease. Retrieved from [Link]

- Cotruvo, J. A., Featherston, E. R., Mattocks, J. A., Ho, J. V., & Laremore, T. N. (2019). The Chemistry of Lanthanides in Biology: Recent Discoveries, Emerging Principles, and Technological Applications. ACS Central Science, 5(9), 1486–1501.

-

PubMed Central (PMC). (2019). The Chemistry of Lanthanides in Biology: Recent Discoveries, Emerging Principles, and Technological Applications. Retrieved from [Link]

-

PubMed. (2006). Synthesis, characterization and biological activity of lanthanum(III) complexes containing 2-methylene-1,10-phenanthroline units bridged by aliphatic diamines. Retrieved from [Link]

Sources

- 1. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 2. Tuning the affinity for lanthanides of calcium binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural characteristics of protein binding sites for calcium and lanthanide ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]

- 7. Effect of lanthanum-induced blockade of calcium channels on nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chalcogen.ro [chalcogen.ro]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Degree of hydration in different forms of Lanthanum(III) acetate

An In-depth Technical Guide to the Degree of Hydration in Different Forms of Lanthanum(III) Acetate

Authored by: Gemini, Senior Application Scientist

Abstract

Lanthanum(III) acetate (La(CH₃COO)₃) is a critical precursor in the synthesis of advanced materials and a compound of interest in pharmaceutical development.[1][2] Its utility is profoundly influenced by its degree of hydration, as the presence and binding of water molecules within the crystal lattice dictate its thermal stability, solubility, and overall reactivity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and quantifying the hydration states of Lanthanum(III) acetate. We delve into the common hydrated forms, present the theoretical underpinnings of key analytical techniques, and provide detailed, field-proven experimental protocols for their characterization.

Introduction: The Significance of Hydration State

Hydrated salts, or hydrates, are ionic compounds that have a specific number of water molecules incorporated into their crystalline structure. The water of hydration can be coordinated directly to the metal cation or held within the lattice by hydrogen bonds. The precise stoichiometry of this water is a critical quality attribute for any chemical compound, particularly in the pharmaceutical industry.

For Lanthanum(III) acetate, different hydrated forms are known to exist, most commonly the sesquihydrate (La(CH₃COO)₃·1.5H₂O).[2][3][4] Anhydrous and other hydrated forms have also been synthesized or observed.[5][6] The degree of hydration impacts several key parameters:

-

Molecular Weight: Accurate knowledge of the hydration state is essential for correct stoichiometric calculations in synthesis and formulation.

-

Stability: The presence of water can affect the physical and chemical stability of a compound, potentially leading to degradation or undesired phase transitions.[7]

-

Processability: Properties like flowability and compressibility of powders can be influenced by moisture content, impacting manufacturing processes.

This guide focuses on the robust analytical methodologies required to unequivocally determine the degree of hydration of Lanthanum(III) acetate.

Known Hydrated Forms of Lanthanum(III) Acetate

Lanthanum(III) acetate can exist in several forms, distinguished by the number of water molecules per formula unit. Understanding these forms is the first step in accurate characterization.

| Property | Anhydrous | Sesquihydrate | Trihydrate |

| Chemical Formula | La(CH₃COO)₃ | La(CH₃COO)₃·1.5H₂O | La(CH₃COO)₃·3H₂O |

| Molar Mass ( g/mol ) | 316.04[8] | 343.05[9] | 370.13[8] |

| Appearance | White Crystalline Solid[2][8] | White Crystalline Solid[8][10] | White Crystalline Solid[8] |

| Key Characteristics | Decomposes >300 °C.[11][12] | Dehydrates in two steps (~130 °C and ~180 °C).[4] | Stable hydrated form.[6] |

Table 1: Comparative properties of common forms of Lanthanum(III) acetate.

The relationship between these forms is a dynamic equilibrium dependent on temperature and ambient humidity.

Analytical Methodologies for Hydration Analysis

A multi-faceted approach is necessary for the unambiguous determination of water content. Here, we detail the most effective techniques: Thermogravimetric Analysis (TGA), Karl Fischer Titration (KFT), and Powder X-Ray Diffraction (PXRD).

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is a cornerstone technique for analyzing hydrated materials.[13] It measures the change in mass of a sample as it is heated at a controlled rate.[13] For a hydrate, the observed mass loss corresponds to the evaporation of the water of hydration. The causality is direct: applying thermal energy breaks the bonds holding the water molecules in the crystal lattice, causing their release as vapor. By precisely measuring this mass loss, we can calculate the initial water content. Simultaneous Differential Scanning Calorimetry (DSC) can provide complementary information on the energetics of the dehydration process (endothermic events).[14][15]

Trustworthiness: The protocol's self-validating nature comes from rigorous calibration and the use of a controlled atmosphere. The balance should be calibrated with certified weights, and the temperature calibrated using materials with known melting points. Running a baseline (empty pan) under identical conditions is crucial to correct for instrument drift.

Experimental Protocol: TGA of Lanthanum(III) Acetate Hydrate

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and the balance is stable.

-

Calibrate the temperature and mass signals according to the instrument's standard operating procedure.

-

Set the purge gas (typically high-purity Nitrogen or dry air) to a constant flow rate (e.g., 50 mL/min) to create an inert and stable atmosphere.[16]

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the Lanthanum(III) acetate hydrate sample into a standard aluminum or alumina TGA pan. A smaller sample size prevents excessive expansion and ensures uniform heating.[14]

-

Record the initial mass precisely.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a controlled heating rate of 10 °C/min. A slower rate can improve the resolution of distinct dehydration steps, while a faster rate can shorten analysis time.[15][17]

-

Record the mass loss and heat flow (if using TGA/DSC) as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting TGA curve (Mass % vs. Temperature).

-

Identify the temperature ranges where sharp mass losses occur. For Lanthanum(III) acetate sesquihydrate, expect distinct steps corresponding to the loss of water molecules.[4]

-

Calculate the percentage mass loss for each step.

-

Using the stoichiometry, correlate the mass loss to the number of water molecules. For example, the theoretical water content of La(CH₃COO)₃·1.5H₂O is (1.5 * 18.02) / 343.05 * 100% ≈ 7.88%.

-

Karl Fischer Titration (KFT)

Expertise & Experience: KFT is the gold standard for water content determination in the pharmaceutical industry due to its high accuracy, precision, and specificity for water.[7][18] Unlike gravimetric methods (like TGA's loss on drying), KFT is a direct titration based on a stoichiometric reaction between water and an iodine-containing reagent.[19] This specificity is its greatest strength, as it is not affected by the loss of other volatile components that might interfere with TGA. For a solid, crystalline material like Lanthanum(III) acetate, a volumetric KFT is typically suitable, especially if the water content is above 1%.[18]

Trustworthiness: The self-validating nature of KFT is ensured by regular titer determination of the KF reagent using a certified water standard. The instrument's performance is verified by analyzing a standard with a known water content. The endpoint detection is instrumental and highly reproducible, removing subjective operator error.

Experimental Protocol: Volumetric KFT of Lanthanum(III) Acetate Hydrate

-

Instrument and Reagent Preparation:

-

Set up the volumetric Karl Fischer titrator, ensuring the titration cell is sealed from atmospheric moisture.

-

Fill the burette with a standardized volumetric KF reagent (titer should be accurately known, e.g., 5 mg/mL).

-

Fill the titration vessel with a suitable anhydrous solvent (e.g., methanol).

-

Perform a pre-titration to neutralize any residual water in the solvent until a stable, dry endpoint is reached.

-

-

Sample Preparation and Analysis:

-

Accurately weigh approximately 100-200 mg of the Lanthanum(III) acetate hydrate sample.

-

Quickly introduce the sample into the conditioned titration vessel. The sample should fully dissolve in the solvent.[20]

-

Start the titration. The KF reagent is added automatically until all water from the sample has reacted. The endpoint is detected electrochemically.

-

The instrument software will automatically calculate the amount of water in the sample based on the volume of titrant used and its known titer.

-

-

Data Analysis:

-

The result is typically provided as a percentage of water by weight (% w/w).

-

Perform the measurement in triplicate to ensure reproducibility.

-

Compare the experimental % water content to the theoretical values for the suspected hydrate forms (e.g., ~7.88% for the sesquihydrate) to determine the degree of hydration.

-

Powder X-Ray Diffraction (PXRD)

Expertise & Experience: PXRD is an indispensable technique for solid-state characterization.[21] Its power lies in its ability to probe the long-range crystallographic order of a material. Different hydrates of the same compound will have distinct crystal structures and, therefore, will produce unique PXRD patterns that serve as a "fingerprint" for that specific phase.[1][8] The causality is based on the Bragg-Brentano principle: X-rays are diffracted by the crystal lattice planes at specific angles (2θ) that are characteristic of the lattice spacing. Changes in the lattice due to the inclusion or removal of water molecules directly alter these spacings, leading to a different diffraction pattern.

Trustworthiness: The protocol is validated by running a silicon standard to confirm the instrument's angular calibration. The reproducibility of the pattern for a given sample confirms the stability of its crystalline phase under the measurement conditions.

Experimental Protocol: PXRD of Lanthanum(III) Acetate Hydrate

-

Instrument Preparation:

-

Ensure the PXRD instrument is aligned and calibrated, typically using a silicon powder standard.

-

-

Sample Preparation:

-

Gently grind a small amount of the Lanthanum(III) acetate hydrate sample into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

-

Mount the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's rim.

-

-

Data Acquisition:

-

Place the sample holder into the diffractometer.

-

Set the data acquisition parameters. A typical scan for phase identification would be:

-

Radiation: Cu Kα (λ = 1.5406 Å)[17]

-

Scan Range (2θ): 5° to 60°

-

Step Size: 0.02°

-

Time per Step: 1-2 seconds

-

-

-

Data Analysis:

-

Process the raw data to obtain a diffractogram (Intensity vs. 2θ).

-

Compare the obtained pattern with reference patterns from databases (e.g., ICDD) or literature for known Lanthanum(III) acetate hydrates.

-

A match in peak positions (2θ values) and relative intensities confirms the identity of the hydrated phase. A mixture of phases will show a combination of their respective patterns.

-

Conclusion

Determining the degree of hydration in Lanthanum(III) acetate is not a trivial exercise; it is a critical step in ensuring material quality, process control, and final product performance. No single technique tells the whole story. TGA provides quantitative data on mass loss upon heating, KFT offers a highly accurate and specific measure of total water content, and PXRD provides the definitive fingerprint of the crystalline phase. By employing these methods in a complementary fashion, researchers can confidently characterize the different forms of Lanthanum(III) acetate, leading to more robust and reproducible scientific outcomes.

References

-

A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

-

The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]

-

Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]

-

What Is Karl Fischer Titration?. Mettler Toledo. [Link]

-

Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB. [Link]

-

Lanthanum acetate. Wikipedia. [Link]

-

Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012). Journal of Chemical Education. [Link]

-

Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF. ResearchGate. [Link]

-

Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. American Chemical Society. [Link]

-

Spectrothermal investigation of the decomposition course of lanthanum acetate hydrate. AKJournals. [Link]

-

Synthesis of anhydrous lanthanum acetate. Analysis of it's structural, thermal and electronic properties. Inorganica Chimica Acta. [Link]

-

Safety Data Sheet: Lanthanum(III) acetate hydrate. Carl ROTH. [Link]

-

Synthesis of anhydrous lanthanum acetate. Analysis of it's structural, thermal and electronic properties | Request PDF. ResearchGate. [Link]

-

Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. (2019). Crystal Growth & Design. [Link]

-

Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). PMC. [Link]

-

Structural and morphological study of Mn, Zn and Zr freeze-dried transition metal acetates. Scielo. [Link]

-

Synthesis of anhydrous lanthanum acetate. Analysis of it's structural, thermal and electronic properties. ScienceDirect. [Link]

-

The investigation of ion association characteristics in lanthanum acetate solution using density functional theory and molecular dynamics simulations. New Journal of Chemistry (RSC Publishing). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 3. Lanthanum(iii) acetate sesquihydrate | 25721-92-0 [sigmaaldrich.com]

- 4. akjournals.com [akjournals.com]

- 5. Synthesis of anhydrous lanthanum acetate. Analysis of it's structural, thermal and electronic properties — Русский [kirensky.ru]

- 6. The investigation of ion association characteristics in lanthanum acetate solution using density functional theory and molecular dynamics simulations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. Lanthanum Acetate Sesquihydrate | 25721-92-0 [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural and morphological study of Mn, Zn and Zr freeze-dried transition metal acetates [scielo.org.mx]

- 18. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 19. mt.com [mt.com]

- 20. pacificbiolabs.com [pacificbiolabs.com]

- 21. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles Using Lanthanum(III) Acetate Hydrate

Abstract & Introduction

Lanthanum oxide (La₂O₃), a rare-earth metal oxide, has garnered significant attention in nanotechnology due to its unique electronic, optical, and catalytic properties. As nanoparticles, its high surface-area-to-volume ratio unlocks enhanced functionalities, making it a material of interest for a diverse range of applications, including high-k gate dielectrics, catalysts, optical glass, and advanced biomedical technologies.[1][2] In the pharmaceutical and drug development sectors, La₂O₃ nanoparticles are being explored for medical imaging, as biosensors, and for targeted drug delivery, owing in part to their paramagnetic properties and ability to be functionalized.[3][4]

This guide provides a comprehensive protocol for the synthesis of La₂O₃ nanoparticles, utilizing Lanthanum(III) acetate hydrate as a stable, water-soluble precursor. We will delve into the widely-used co-precipitation method, detailing not just the procedural steps but the critical scientific principles that govern nanoparticle formation, growth, and final characteristics. The objective is to equip researchers with a robust, reproducible methodology and the foundational knowledge to rationally tune nanoparticle properties for specific applications.

The Precursor: Lanthanum(III) Acetate Hydrate

The choice of precursor is fundamental to any nanoparticle synthesis. Lanthanum(III) acetate hydrate (La(CH₃COO)₃·xH₂O) is an excellent starting material for several reasons:

-

High Solubility: It readily dissolves in deionized water, providing a homogenous solution of La³⁺ ions, which is essential for uniform nucleation and growth of nanoparticles.[5]

-

Controlled Decomposition: Its thermal decomposition pathway is well-documented, transforming from the acetate to an intermediate carbonate and finally to the desired oxide phase upon calcination.[6]

-

Purity: High-purity grades are commercially available, minimizing contaminants in the final product.

The synthesis process fundamentally involves two major stages: the formation of a lanthanum-containing precursor (typically lanthanum hydroxide) via precipitation, followed by the thermal decomposition (calcination) of this precursor to yield crystalline lanthanum oxide.

Synthesis Workflow: Co-Precipitation Method

The co-precipitation method is valued for its simplicity, cost-effectiveness, and scalability.[3][7][8] It involves the controlled precipitation of a lanthanum salt from a solution by altering the pH.

Caption: Workflow for La₂O₃ nanoparticle synthesis via co-precipitation.

Detailed Experimental Protocol

Materials:

-

Lanthanum(III) acetate hydrate (La(CH₃COO)₃·xH₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized (DI) water

-

Ethanol (for washing, optional)

Equipment:

-

Magnetic stirrer with stir bars

-

pH meter

-

Beakers and graduated cylinders

-

Centrifuge and centrifuge tubes

-

Drying oven

-

High-temperature muffle furnace

-

Ceramic crucible

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of Lanthanum(III) acetate hydrate by dissolving the appropriate amount in DI water. For example, to make 100 mL, dissolve ~3.4 g of La(CH₃COO)₃·1.5H₂O (M.W. ~343.0 g/mol ) in 100 mL of DI water.

-

Stir the solution vigorously on a magnetic stirrer until the precursor is completely dissolved.[9]

-

-

Precipitation of Lanthanum Hydroxide:

-

While continuing to stir the lanthanum acetate solution, slowly add a dilute (e.g., 0.3 M) solution of NaOH or NH₄OH dropwise.[7]

-

Causality: A slow, dropwise addition is critical to maintain a uniform pH and prevent localized areas of high supersaturation, which would lead to rapid, uncontrolled particle growth and aggregation.[10]

-

Monitor the pH of the solution continuously. Continue adding the base until the pH reaches a stable value between 10 and 12. A milky white precipitate of lanthanum hydroxide (La(OH)₃) will form.[7]

-

Mechanism: La³⁺ + 3OH⁻ → La(OH)₃ (s)

-

Once the desired pH is reached, allow the solution to age under continuous stirring for 1-2 hours at room temperature. This aging step promotes the growth of more uniform particles.[7]

-

-

Washing and Separation:

-

Separate the La(OH)₃ precipitate from the solution using centrifugation (e.g., 6000 rpm for 15-20 minutes).

-

Discard the supernatant and resuspend the pellet in DI water. This step is crucial to wash away residual ions (like Na⁺ and CH₃COO⁻) that could act as impurities.

-

Repeat the centrifugation and washing process 2-3 times. An optional final wash with ethanol can aid in the removal of water and prevent hard agglomeration during drying.

-

-

Drying:

-

Transfer the washed precipitate to a watch glass or petri dish.

-

Dry the sample in an oven at 80-100 °C overnight or until a fine, dry powder is obtained.[7] At this stage, the powder is primarily amorphous lanthanum hydroxide.

-

-

Calcination:

-

Transfer the dried La(OH)₃ powder to a ceramic crucible.

-

Place the crucible in a muffle furnace and ramp the temperature to the desired calcination temperature (typically 700-900 °C) in an air atmosphere.[6]

-

Hold at the target temperature for 2-4 hours.

-

Mechanism: 2La(OH)₃ (s) + Heat → La₂O₃ (s) + 3H₂O (g)

-

Allow the furnace to cool down to room temperature naturally before retrieving the final white powder of La₂O₃ nanoparticles.

-

Influence of Synthesis Parameters on Nanoparticle Properties

The final properties of the La₂O₃ nanoparticles are not fixed; they are highly dependent on the synthesis conditions. Understanding these relationships is key to tailoring the material for a specific application.

| Parameter | Effect on Nanoparticle Properties | Scientific Rationale & References |

| pH of Precipitation | Higher pH (e.g., 10-12) generally leads to smaller initial particle sizes. | A higher concentration of OH⁻ ions increases the nucleation rate relative to the growth rate, favoring the formation of more, smaller nuclei.[7] However, excessively high pH can also promote aggregation. |

| Precursor Concentration | Higher concentrations can lead to larger, more agglomerated particles. | Increased reactant concentration accelerates reaction kinetics, which can lead to uncontrolled growth and a broader size distribution if not carefully managed.[10] |

| Calcination Temperature | Higher temperatures increase crystallinity and average particle size. | Thermal energy promotes atomic diffusion and crystal growth (sintering). Higher temperatures provide more energy for smaller primary particles to merge into larger, more stable crystals.[11][12][13] |

| Capping Agents (e.g., PEG) | Can be added during synthesis to limit particle growth and reduce agglomeration. | Polyethylene Glycol (PEG) and other surfactants adsorb to the nanoparticle surface, creating a steric barrier that physically hinders further growth and prevents particles from fusing together.[10][14] |

Essential Characterization Techniques

Post-synthesis, a suite of characterization techniques is required to validate the identity, purity, size, and morphology of the nanoparticles.

Caption: Key techniques for characterizing La₂O₃ nanoparticles.

-

X-Ray Diffraction (XRD): This is the primary technique to confirm the crystalline phase of the final product. The diffraction peaks should match the standard pattern for hexagonal La₂O₃ (JCPDS file 50-0602).[8] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[15][16]

-

Scanning/Transmission Electron Microscopy (SEM/TEM): These microscopy techniques provide direct visualization of the nanoparticles. SEM is used to observe the surface morphology and degree of agglomeration, while TEM provides higher resolution images to determine the size, shape, and size distribution of individual nanoparticles.[16][17]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to confirm the formation of lanthanum oxide by identifying the characteristic La-O bond vibrations, typically seen as absorption bands in the 400-800 cm⁻¹ region. It also verifies the removal of acetate and hydroxyl groups after calcination.[16][18]

-

Thermogravimetric Analysis (TGA): TGA is useful for studying the decomposition process of the lanthanum hydroxide precursor. It shows distinct weight loss steps corresponding to dehydration and the conversion to oxide, helping to determine the optimal calcination temperature.[4][15][19]

Safety and Handling Considerations

While La₂O₃ is used in biomedical research, nanoparticles can exhibit different toxicological profiles than their bulk counterparts. Researchers should handle La₂O₃ nanopowders with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. To avoid inhalation, all handling of dry powders should be performed in a fume hood or a glove box. Some studies suggest that La₂O₃ nanoparticles can induce oxidative stress and exert toxicity to certain cell lines, particularly at higher concentrations.[17][20] Therefore, a thorough biocompatibility and toxicity assessment is mandatory for any material intended for drug development or other in-vivo applications.[21][22]

References

- Toxicity of lanthanum oxide (La₂O₃) nanoparticles in aquatic environments. Environmental Science: Processes & Impacts.

- Toxicity of lanthanum and yttrium oxide nanoparticles and bulk forms on Folsomia candida: a study of single versus mixture exposures. Taylor & Francis Online.

- Influence of calcination on the sol–gel synthesis of lanthanum oxide nanoparticles. SpringerLink.

- Toxicity of lanthanum oxide (La2O3)

- Toxicology Research on Lanthanum Oxide Nanoparticles. Toxicology Research.

- Influence of calcination on the sol-gel synthesis of lanthanum oxide nanoparticles. Pure.

- Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound. Journal of Environmental Nanotechnology.

- Role of Oxidative Stress in La2O3 Nanoparticle-Induced Cytotoxicity and Apoptosis in CHANG and HuH-7 Cells.

- Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles. Benchchem.

- Influence of calcination on the sol–gel synthesis of lanthanum oxide nanoparticles.

- Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound. Semantic Scholar.

- Synthesis and Characterization of Lanthanum Oxide La2O3 Net-like Nanoparticles By New Combustion Method. Biointerface Research in Applied Chemistry.

- Synthesis Methods and Green Synthesis of Lanthanum Oxide Nanoparticles: A Review. mocedes.org.

- Green synthesis and characterization of La2O3 nanoparticles using Eclipta prostrata and its antibacterial activity.

- Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound.

- Synthesis and characterization of lanthanum acetate for application as a catalyst.

- Preparation of Lanthanum Oxide Nanoparticles by Chemical Precipit

- Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy.

- Controlling particle size in lanthanum oxide nanoparticle synthesis. Benchchem.

- Preparation of Lanthanum Oxide Nanoparticles by Chemical Precipitation Method.

- Synthesis, Structural, Morphological, Optical and Biological Evaluation of Lanthanum Oxide Nanoparticles Using Co-Precipit

- Lanthanum Oxide Nanoparticles Research Articles. R Discovery.

- Review on: Synthesis Approaches and Applications of Lanthanum Oxide Nanoparticles. Jetir.Org.

- Synthesis, Structural and Optical Characterization of Uncalcined Lanthanum Oxide Nanoparticles by Co-Precipit

- Synthesis and characterization of a binary system La2O3–SiO2 prepared by combustion method. SpringerLink.

- A simple sol–gel technique for preparing lanthanum oxide nanopowders.

- Synthesis and Characterization of Lanthanum Oxide (La2o3) Nanostructures By Using Sol-Gel Method. Zenodo.

- Synthesis of La2Ce2O7 nanoparticles by co-precipitation method and its characteriz